Prephytoene pyrophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

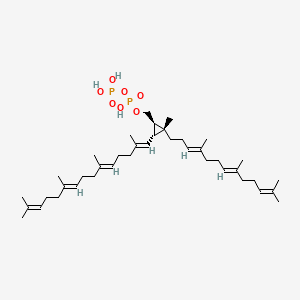

Prephytoene pyrophosphate is an organic compound that serves as a precursor in the biosynthesis of carotenoids. It is a key intermediate in the pathway leading to the formation of phytoene, which is the first committed step in carotenoid biosynthesis. Carotenoids are essential pigments in plants, playing crucial roles in photosynthesis and providing photoprotection. They are also important for human nutrition as dietary sources of vitamin A and antioxidants .

準備方法

Prephytoene pyrophosphate is synthesized through the action of the enzyme phytoene synthase. This enzyme catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form prephytoene diphosphate, which is then converted to phytoene within the active site of the enzyme . The reaction conditions typically involve the presence of magnesium ions (Mg²⁺) as cofactors and occur in plastids, the site of carotenoid biosynthesis in plant cells .

化学反応の分析

Conversion to Phytoene

PPPP undergoes reductive elimination to form phytoene , the first committed carotenoid. This reaction involves:

-

Electron Transfer : NADPH donates electrons, reducing the cyclopropane ring .

-

Stereochemical Control : The (1R,2R,3R) configuration of PPPP determines the cis or trans geometry of phytoene .

Mechanistic Steps :

-

Protonation at C1 of PPPP by an acidic residue in PSY.

-

Hydride transfer from NADPH to C2, resulting in pyrophosphate release and phytoene formation .

Stereochemical Outcomes :

| Enzyme Source | PPPP Configuration | Phytoene Isomer | Reference |

|---|---|---|---|

| Tomato plastids | (1R,2R,3R) | 15-cis-phytoene | |

| Arabidopsis | (1R,2R,3R) | Mixed isomers |

Regulatory Role in Carotenoid Pathways

PPPP accumulation directly influences flux through the carotenoid pathway:

-

Rate-Limiting Step : Overexpression of PSY in Arabidopsis increased β-carotene levels 43-fold, confirming PPPP synthesis as a bottleneck .

-

Competition with Chlorophyll Synthesis : PPPP competes with geranylgeranyl pyrophosphate for chlorophyll biosynthesis, altering plastid pigment profiles .

Enzyme Complex Dynamics

The phytoene synthetase complex orchestrates PPPP synthesis and conversion:

-

Multifunctional Activity : Catalyzes GGPP condensation, PPPP formation, and phytoene synthesis within a single 40 kDa peptide .

-

Cofactor Dependence : Requires Mg²⁺ or Mn²⁺ for structural stability and catalytic activity .

Structural Insights :

-

Active sites accommodate PPPP’s hydrophobic tail, positioning it for stereospecific reduction .

-

Mutations in PSY alter PPPP binding affinity, affecting phytoene yield .

Industrial and Biotechnological Implications

科学的研究の応用

Role in Carotenoid Biosynthesis

Prephytoene pyrophosphate is synthesized from geranylgeranyl pyrophosphate through the action of the enzyme this compound synthase. This compound is then converted into phytoene by phytoene synthase, marking it as a critical step in the carotenoid biosynthetic pathway. Carotenoids are essential pigments involved in photosynthesis and provide health benefits in human diets.

Key Enzymatic Pathways

- Enzymatic Conversion : this compound is converted to phytoene through various enzymatic reactions.

- Enzyme Specificity : Different organisms exhibit variations in the types of phytoene produced (cis or trans), which can be traced back to the enzymatic activity on this compound .

Applications in Plant Biotechnology

The manipulation of this compound levels can enhance carotenoid content in crops, which is beneficial for improving nutritional quality and color.

Genetic Engineering Studies

- Transgenic Plants : Research has demonstrated that overexpressing genes related to this compound synthesis can significantly increase carotenoid levels in transgenic plants such as tomatoes and Arabidopsis .

- Case Study : In a study involving tomato plants, the expression of bacterial phytoene synthase resulted in elevated levels of carotenoids, including lycopene and β-carotene, indicating that manipulating this compound pathways can enhance fruit quality .

Metabolic Engineering Applications

This compound serves as a target for metabolic engineering aimed at increasing carotenoid production.

Engineering Strategies

- Pathway Optimization : By optimizing the biosynthetic pathway involving this compound, researchers have successfully increased carotenoid yields in various plant species .

- Synthetic Biology Approaches : Synthetic biology techniques are being employed to design pathways that efficiently convert this compound into desired carotenoids, potentially leading to higher production rates .

Nutritional and Health Implications

Carotenoids derived from this compound have significant health benefits, including antioxidant properties and roles in human health.

Health Benefits

- Dietary Importance : Increased levels of carotenoids such as β-carotene are linked to improved health outcomes, including reduced risk of chronic diseases .

- Biofortification : Utilizing this compound manipulation for biofortifying crops can help address nutritional deficiencies in populations reliant on staple crops with low carotenoid content.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Carotenoid Biosynthesis | Precursor for phytoene synthesis | Essential for carotenoid production |

| Plant Biotechnology | Genetic manipulation to enhance carotenoid content | Increased β-carotene levels in transgenic plants |

| Metabolic Engineering | Pathway optimization for higher yields | Enhanced production rates achieved |

| Nutritional Research | Health benefits associated with carotenoids | Linked to reduced chronic disease risk |

Case Study 1: Tomato Fruit Enhancement

Research demonstrated that overexpressing phytoene synthase genes increased lycopene levels significantly in transgenic tomato plants. This was achieved by manipulating the this compound pathway, showcasing its potential for agricultural applications.

Case Study 2: Arabidopsis Studies

In Arabidopsis, seed-specific expression of phytoene synthase led to increased accumulation of various carotenoids, including lutein and violaxanthin. This highlights the versatility of manipulating this compound for enhancing nutritional profiles in different plant species.

作用機序

The mechanism of action of prephytoene diphosphate involves its conversion to phytoene by the enzyme phytoene synthase. This enzyme catalyzes the condensation of two geranylgeranyl diphosphate molecules to form prephytoene diphosphate, which then undergoes a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement to form phytoene . The molecular targets involved in this process include the active site of phytoene synthase and the magnesium ions that act as cofactors .

類似化合物との比較

Prephytoene pyrophosphate is similar to other intermediates in the carotenoid biosynthesis pathway, such as:

Geranylgeranyl diphosphate: The immediate precursor that condenses to form prephytoene diphosphate.

Lycopene and Beta-carotene: Carotenoids derived from phytoene, which have distinct structures and functions.

The uniqueness of prephytoene diphosphate lies in its role as a critical intermediate that bridges the gap between the initial precursors and the final carotenoid products .

特性

CAS番号 |

38005-61-7 |

|---|---|

分子式 |

C40H68O7P2 |

分子量 |

722.9 g/mol |

IUPAC名 |

[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1 |

InChIキー |

RVCNKTPCHZNAAO-UZDKSQMHSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |

Key on ui other cas no. |

38005-61-7 |

物理的記述 |

Solid |

同義語 |

prelycopersene pyrophosphate prephytoene pyrophosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。